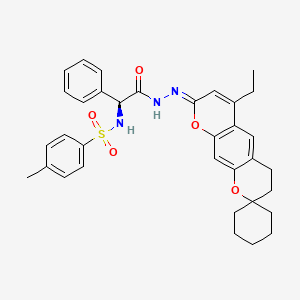

C34H37N3O5S

Description

Contextualization within Relevant Chemical Classes and Structural Motifs

Darunavir (B192927) is classified as a nonpeptidic protease inhibitor. wikipedia.org Unlike the first-generation protease inhibitors that were peptidomimetic, Darunavir's design incorporates specific structural motifs that enhance its efficacy and resistance profile. wikipedia.orgrsc.org Key structural features include:

A bis-tetrahydrofuran (bis-THF) moiety: This group is critical for the inhibitor's high potency. researchgate.net It forms strong hydrogen bonds with the backbone atoms of the HIV-1 protease active site, specifically with the amino acids Asp-29 and Asp-30. asm.orgosti.gov This interaction mimics the natural substrate of the protease, leading to potent inhibition.

A sulfonamide group: The 4-aminobenzene sulfonamide moiety also contributes to hydrogen bonding interactions within the S2' subsite of the protease active site. osti.gov

Hydrophobic groups: The molecule contains phenyl constituents that engage in hydrophobic interactions within the S1 and S1' pockets of the protease binding site, further increasing its binding affinity. wikipedia.org

These structural elements collectively contribute to Darunavir's high binding affinity for the HIV-1 protease, with a dissociation constant (Kd) of 4.5 x 10⁻¹² M, which is significantly lower than that of many other protease inhibitors. wikipedia.org

Historical Perspective of Analogous Compounds and their Research Trajectories

The journey to Darunavir began with the identification of HIV as the cause of AIDS in the mid-1980s, which quickly led to the recognition of HIV protease as a crucial enzyme for viral replication and a prime target for drug development. wikipedia.orgnih.gov

The first wave of HIV protease inhibitors, developed in the late 1980s and early 1990s, were primarily peptidomimetic, designed to mimic the natural peptide substrates of the enzyme. rsc.org Saquinavir, the first HIV protease inhibitor to be approved in 1995, was a significant milestone, demonstrating the viability of this therapeutic approach. wikipedia.orgnih.gov It was followed by other first-generation inhibitors like ritonavir (B1064) and indinavir. wikipedia.org

However, the effectiveness of these early inhibitors was often hampered by the rapid emergence of drug-resistant HIV strains. nih.gov This challenge spurred the development of second-generation protease inhibitors, like Darunavir, which was approved for medical use in 2006. wikipedia.orgwikipedia.org Darunavir was specifically designed based on the crystal structures of HIV-1 protease to be effective against these resistant variants. nih.gov It is a nonpeptidic analogue of amprenavir, another protease inhibitor, but with a key modification of a bis-THF group instead of a single THF group, which enhances its binding to the protease. wikipedia.org

Overview of Current Research Significance and Challenges pertaining to C34H37N3O5S

Darunavir remains a cornerstone of antiretroviral therapy, particularly for patients with multidrug-resistant HIV. acs.orgnih.gov Its high genetic barrier to resistance is a key advantage. oup.com However, the ongoing evolution of the HIV virus presents continuous challenges.

Current Research Significance:

Combating Drug Resistance: A primary focus of current research is the design of new Darunavir analogs to overcome emerging resistance. acs.org Studies involve modifying the P1' and P2' positions of the Darunavir scaffold to enhance interactions with mutant HIV-1 protease enzymes. acs.orgnih.gov

Structural and Computational Studies: Researchers continue to use X-ray crystallography and computational modeling to understand the molecular interactions between Darunavir and its analogs with both wild-type and mutant HIV-1 protease. asm.orgnih.gov These studies provide insights for designing more potent and resilient inhibitors.

Improving Pharmacokinetic Properties: Research is also directed at improving the properties of Darunavir, such as its solubility and bioavailability, often through co-administration with a boosting agent like ritonavir. oup.com

Research Challenges:

Emergence of Multidrug-Resistant Strains: Despite its high efficacy, resistance to Darunavir can still develop through the accumulation of multiple mutations in the HIV-1 protease. asm.orgnih.gov Understanding the complex interplay of these mutations is a significant challenge. asm.org

Structural Adaptability of the Virus: The ability of the HIV-1 protease to structurally adapt to inhibitors through mutations in its active site poses a continuous hurdle for drug design. nih.gov

Global Health Access: Ensuring access to effective treatments like Darunavir in resource-limited settings remains a global health challenge. nih.gov

Compound Names

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H37N3O5S |

|---|---|

Molecular Weight |

599.7 g/mol |

IUPAC Name |

(2S)-N-[(Z)-(6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetamide |

InChI |

InChI=1S/C34H37N3O5S/c1-3-24-21-31(41-30-22-29-26(20-28(24)30)16-19-34(42-29)17-8-5-9-18-34)35-36-33(38)32(25-10-6-4-7-11-25)37-43(39,40)27-14-12-23(2)13-15-27/h4,6-7,10-15,20-22,32,37H,3,5,8-9,16-19H2,1-2H3,(H,36,38)/b35-31-/t32-/m0/s1 |

InChI Key |

YRULOOKMDOUXLB-PZYSGQLNSA-N |

Isomeric SMILES |

CCC1=C/C(=N/NC(=O)[C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)/OC4=C1C=C5CCC6(CCCCC6)OC5=C4 |

Canonical SMILES |

CCC1=CC(=NNC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)OC4=C1C=C5CCC6(CCCCC6)OC5=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for C34h37n3o5s and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for C34H37N3O5S Scaffolds

Retrosynthetic analysis of Darunavir (B192927) reveals several key disconnections that guide its synthesis. The core structure can be deconstructed into three primary fragments: the central (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl backbone, the p-aminobenzenesulfonamide moiety with an isobutyl group, and the stereochemically complex (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF) ligand. nih.govnih.gov

A common retrosynthetic strategy involves disconnecting the carbamate (B1207046) linkage, which connects the bis-THF moiety to the amino alcohol backbone. nih.gov This leads to the key intermediate 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide and an activated form of the bis-THF alcohol. google.com Further disconnection of the sulfonamide bond simplifies the structure to the core amino alcohol and p-aminobenzenesulfonyl chloride. google.com

Alternative retrosynthetic approaches have also been explored. One such strategy involves an asymmetric glycolate (B3277807) aldol (B89426) addition, proposing that Darunavir can be derived from a β-azido alcohol intermediate. nih.gov This pathway offers a different method for constructing the chiral backbone of the molecule. Another analysis suggests that employing a phthalimide-protected sulfonyl chloride as a key starting material can help avoid the formation of critical impurities during the synthesis. researchgate.net

Key Precursors in Darunavir Synthesis:

| Precursor Name | Chemical Role | Reference |

| (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF) | P2 Ligand | nih.govrsc.org |

| 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | Core amino alcohol backbone with sulfonamide | google.com |

| Boc-protected epoxide | Scaffold for the central backbone | acs.orgnih.gov |

| p-Nitrobenzenesulfonyl chloride | Precursor to the sulfonamide moiety | google.com |

| Glycolaldehyde (B1209225) and 2,3-dihydrofuran | Starting materials for bis-THF synthesis | acs.org |

Total Synthesis Approaches for Complex this compound Architectures

The total synthesis of Darunavir is a significant challenge due to its multiple stereocenters. Various approaches have been developed, often focusing on the stereoselective construction of the key fragments and their subsequent coupling.

Key Reaction Steps, Catalysis, and Stereocontrol Strategies

The synthesis of Darunavir hinges on several critical reaction steps designed to control the molecule's stereochemistry.

Epoxide Ring-Opening : A frequently used method begins with a commercially available Boc-protected epoxide. The ring-opening of this epoxide with isobutylamine (B53898) establishes one of the key stereocenters of the Darunavir backbone. acs.orgnih.gov

Asymmetric Hydrogenation : Catalytic asymmetric hydrogenation is another crucial technique. For instance, the reduction of a nitro compound in the presence of a transition metal catalyst like palladium on carbon is a key step in forming the aniline (B41778) moiety. google.com Ruthenium-catalyzed asymmetric transfer hydrogenation has been used to create the bis-THF alcohol intermediate via dynamic kinetic resolution. thieme-connect.com

Aldol Addition : Asymmetric aldol reactions have been employed to construct the chiral backbone. The Crimmins titanium tetrachloride-mediated oxazolidine-2-thione-guided asymmetric glycolate aldol addition is one such advanced method. nih.govnih.gov

Enzymatic Resolutions : Chemoenzymatic strategies offer high selectivity. Lipases are used for the kinetic resolution of racemic intermediates, such as the bis-THF alcohol, to isolate the desired enantiomer. thieme-connect.com A ketoreductase, identified through metagenomic mining, has been used to catalyze a highly enantio- and diastereoselective dynamic kinetic resolution of a β-ketolactone, a precursor to the bis-THF fragment. acs.orgresearchgate.net

Catalytic Cyclization : The synthesis of the bis-THF moiety, a significant contributor to the cost of Darunavir, has been a focus of optimization. rsc.org A one-step diastereoselective cyclization of glycolaldehyde and 2,3-dihydrofuran, catalyzed by tin(II) triflate and chiral ligands, has been developed. acs.org

Protecting Group Chemistry and Orthogonal Deprotection in this compound Synthesis

The synthesis of a complex molecule like Darunavir relies heavily on the strategic use of protecting groups to mask reactive functional groups.

Amino Group Protection : The tert-butyloxycarbonyl (Boc) group is commonly used to protect amine functionalities, for instance, on the epoxide precursor. acs.orgnih.gov This group is stable under many reaction conditions but can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). acs.org Another protecting group used is the p-nitrobenzoyl (PNB) group. google.com To avoid certain impurities, some syntheses have utilized a phthalimide-protected sulphonyl chloride. researchgate.net

Hydroxyl Group Protection : For the synthesis of the bis-THF alcohol, various protecting groups such as benzyl (B1604629) ether, alkyl ether, and silyl (B83357) protecting groups are employed. google.com

The selective removal of these protecting groups at different stages of the synthesis (orthogonal deprotection) is critical. For example, a Boc group might be removed while a benzyl ether remains intact, allowing for further transformations on a specific part of the molecule. A one-pot deprotection and purification of a diol intermediate using an acidic resin under non-aqueous conditions has been shown to improve efficiency. pharmtech.com

Development of Divergent and Convergent Synthetic Routes to this compound

Both divergent and convergent strategies are employed in the synthesis of Darunavir and its analogues, each offering distinct advantages.

Divergent Synthesis : In a divergent approach, a common intermediate is used to generate a library of related compounds or analogues. Starting from a core scaffold of Darunavir, various functional groups can be introduced to explore structure-activity relationships. For instance, after the epoxide ring-opening, the resulting intermediate can be reacted with a diverse range of aryl sulfonyl chlorides to create a series of analogues with modifications at the P2' position. acs.orgnih.gov This method is particularly valuable for drug discovery and the development of next-generation inhibitors that can combat drug-resistant HIV strains. acs.orgnih.govresearchgate.net

Integration of Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to make drug manufacturing more sustainable. The synthesis of Darunavir has been a target for such improvements.

Key green improvements in the synthesis of Darunavir include:

Solvent Reduction and Replacement : Efforts have focused on reducing the large volumes of solvents used, which account for a significant portion of the waste generated in pharmaceutical manufacturing. rsc.org For example, a solvent system containing methylene (B1212753) chloride and triethylamine (B128534) was replaced with a more environmentally benign system of acetonitrile (B52724) and pyridine. pharmtech.compharmtech.com

Waste Reduction : An improved process for Darunavir synthesis significantly reduced waste and raw material consumption. In 2006, this new process cut down on 46 tons of waste and raw materials, eliminated 96 tons of methylene chloride, and reduced hydrogen gas usage by 4800 cubic meters. pharmtech.compharmtech.com

Process Optimization : The separation of acidification and quenching steps was implemented to prevent the formation of hydrogen gas. Additionally, hydrochloric acid was replaced with methane (B114726) sulfonic acid, and acetone (B3395972) was added to react with excess hydride, forming isopropanol. pharmtech.compharmtech.com

These modifications not only reduce the environmental impact but also can lead to more cost-effective and safer manufacturing processes. rsc.org

Applications of Flow Chemistry and Automated Synthesis in this compound Production

Flow chemistry and automated synthesis are transforming pharmaceutical manufacturing by enabling continuous, efficient, and safer production processes.

The application of continuous flow manufacturing for the synthesis of Darunavir received regulatory approval, marking a significant shift from traditional batch processing. pharmtech.com This move underscores the confidence in flow chemistry for producing active pharmaceutical ingredients (APIs).

A micro-total process system machine (μ-TPSM) has been developed for the rapid synthesis of Darunavir. rsc.org This integrated system performs the final four steps of the synthesis in a continuous flow sequence. Key benefits of this approach include:

Reduced Reaction Time : The total residence time for the synthesis of Darunavir using the μ-TPSM was just 41 minutes. rsc.org

Increased Efficiency : The system achieved a 71% isolated yield with an output of 0.8 g per hour. rsc.org

Cost-Effectiveness : The use of Raney-Ni as a catalyst instead of the more expensive palladium on carbon makes the process more affordable. rsc.org

Automated synthesis platforms, often integrated with flow reactors, allow for precise control over reaction parameters, leading to higher reproducibility and the ability to quickly screen and optimize reaction conditions. pharmtech.comresearchgate.net

Structure Activity Relationships Sar and Structure Function Studies of C34h37n3o5s

Rational Design and Molecular Modifications of Darunavir (B192927) Derivatives

The rational design of Darunavir and its derivatives was a direct response to the limitations of earlier protease inhibitors (PIs), which were susceptible to resistance mutations. acs.orgresearchgate.net The core design strategy focused on creating an inhibitor that could form robust interactions with the conserved backbone atoms of the HIV-1 protease active site, rather than relying solely on interactions with the more mutable side chains of the amino acid residues. nih.govresearchgate.net

A critical innovation in Darunavir's structure is the incorporation of a stereochemically defined bis-tetrahydrofuran (bis-THF) group at the P2 position. nih.gov This moiety was designed to mimic the hydrogen bonding pattern of a water molecule that is highly conserved in the active site of the enzyme, allowing it to form strong hydrogen bonds with the backbone NH groups of aspartic acid residues Asp29 and Asp30 in the S2 subsite. nih.govosti.gov

Further molecular modifications have been explored to enhance potency and overcome resistance. acs.org Studies have shown that the P1' and P2' positions are key sites for modification. acs.orgresearchgate.net Analysis revealed that these positions had weaker interactions with the enzyme compared to the P1 and P2 sites, suggesting that introducing more flexible or interactive moieties could improve binding. acs.org This led to the synthesis of derivatives with altered P1' and P2' ligands to improve efficacy against wild-type and multi-drug resistant (MDR) HIV strains. acs.orgresearchgate.net For instance, the p-aminosulfonamide group at the P2' position is also crucial, as it engages in extensive hydrogen bonding with the protein backbone, contributing significantly to the inhibitor's high potency and broad-spectrum activity. nih.gov

Elucidation of Positional and Substituent Effects on the Biological Activity of Darunavir Analogues

Structure-activity relationship (SAR) studies have systematically investigated how changes at different positions on the Darunavir scaffold affect its biological activity, typically measured by the inhibition constant (Kᵢ) against HIV-1 protease. acs.orgnih.gov

P2' Position Modifications: The P2' position, occupied by the p-aminophenyl sulfonamide group in Darunavir, is a critical determinant of activity. Modifications at this site have yielded analogues with superior or comparable activity.

Halogen Substituents: Adding fluoro and dichloro substituents to the phenyl ring at the P2' position resulted in analogues with slightly improved activity (Kᵢ = 1.54 nM and 0.71 nM, respectively) compared to Darunavir (Kᵢ = 1.87 nM). acs.orgnih.gov This enhancement is attributed to favorable interactions between the halogens and amino acid residues in the S2' subsite of the protease. acs.orgnih.gov

Aliphatic and Alkoxy Groups: Introducing flexible aliphatic or alkoxy groups at the P2' position led to even greater inhibitory activity (Kᵢ values as low as 0.31 nM and 0.28 nM). acs.org This is likely due to enhanced hydrophobic contacts within the S2' subsite. acs.org

P1' Position Modifications: The P1' position is sensitive to the size of the substituent.

Bulky Substituents: Introducing larger hydrophobic groups, such as phenylethyl or diphenyl propyl, at the P1' position led to a decrease in activity. acs.orgnih.gov Computational models suggest that these bulky ligands disrupt the shape of the enzyme's P2' pocket. acs.orgnih.gov

The following table summarizes the effects of various substitutions on the inhibitory activity of Darunavir analogues against wild-type HIV-1 protease.

| Analogue ID | Modification | Position | Biological Activity (Kᵢ, nM) |

| Darunavir | p-aminophenyl sulfonamide | P2' | 1.87 acs.org |

| 5aa | p-fluorophenyl sulfonamide | P2' | 1.54 acs.org |

| 5ad | p-dichlorophenyl sulfonamide | P2' | 0.71 acs.org |

| 5ac | p-(aliphatic group)phenyl sulfonamide | P2' | 0.31 acs.org |

| 5ae | p-(alkoxy group)phenyl sulfonamide | P2' | 0.28 acs.org |

| 5af | p-(alkoxy group)phenyl sulfonamide | P2' | 1.11 acs.org |

| 5ba-bf | Phenylethyl | P1' | Reduced Activity acs.orgnih.gov |

| 5cg | Diphenyl propyl | P1' | Reduced Activity acs.orgnih.gov |

Analysis of Stereochemical Influences on the Activity Profiles of Darunavir Related Compounds

Stereochemistry is paramount to the biological activity of Darunavir. The molecule possesses multiple chiral centers, and their specific spatial arrangement is essential for high-affinity binding to the HIV-1 protease.

The bis-THF moiety at the P2 position is a key example. The specific (3R, 3aS, 6aR) stereochemistry of this group is critical for its function. nih.gov This precise configuration orients the oxygen atoms of the THF rings perfectly to establish the crucial hydrogen bonds with the backbone amides of Asp29 and Asp30. nih.govosti.gov Any deviation from this stereochemical arrangement would disrupt these vital interactions, leading to a significant loss of potency.

Similarly, the stereochemistry of the hydroxyethylamino sulfonamide core is vital. The (2S, 3R) configuration of the hydroxy- and amino-bearing carbons is essential for placing the hydroxyl group in the correct orientation to interact with the catalytic aspartate residues (Asp25 and Asp25') in the active site. gpatindia.com Studies on related compounds have shown that altering the stereochemistry of P2' ligand substituents can also dramatically impact potency. For instance, a derivative with an (R)-hydroxyl group on the P2' ligand showed activity comparable to Darunavir, whereas the corresponding (S)-isomer had much lower potency. rsc.org

Investigation of Conformational Analysis and its Impact on Ligand-Target Recognition for Darunavir

The potent inhibitory effect of Darunavir is intrinsically linked to its conformational properties and how it induces a specific conformation in the HIV-1 protease upon binding. The protease itself is a flexible homodimer, featuring two "flap" regions that cover the active site. frontiersin.org In its unbound state, the enzyme exists in a dynamic equilibrium between open and semi-open conformations. frontiersin.org

Darunavir binding stabilizes a closed conformation of the protease, effectively trapping the inhibitor within the active site. frontiersin.org The inhibitor adopts an extended conformation that fits snugly into the binding pocket. scholarsresearchlibrary.com The conformational flexibility of Darunavir, particularly in its P1' and P2' regions, allows it to establish numerous van der Waals and hydrophobic interactions throughout the S2-S2' subsites. rsc.orgscholarsresearchlibrary.com

Crucially, the bis-THF group and the sulfonamide moiety are designed to make extensive hydrogen bonds with the main-chain atoms of the protease, not just the side chains. nih.gov This interaction with the backbone is the cornerstone of Darunavir's high genetic barrier to resistance. Mutations in the protease often alter the side chains of amino acids, but the backbone structure remains largely conserved. By targeting the backbone, Darunavir maintains its binding affinity even to proteases that have developed mutations conferring resistance to other inhibitors. nih.govfrontiersin.org Molecular dynamics simulations have shown that in some highly mutated proteases, changes in flap dynamics and conformation can disrupt these critical interactions, leading to resistance. frontiersin.orgfrontiersin.org

Molecular Mechanisms of Action of C34h37n3o5s

Elucidation of Specific Protein Targets and Proposed Binding Sites for C34H37N3O5S, including Protein Isoprenyl Transferases

The primary and most well-characterized molecular target of L-744,832 is farnesyltransferase (FTase), a key enzyme in the protein isoprenylation pathway. nih.govpatsnap.com FTase belongs to a class of enzymes known as protein isoprenyl transferases, which catalyze the attachment of isoprenoid lipids, such as farnesyl pyrophosphate, to cysteine residues at or near the C-terminus of specific proteins. patsnap.comgoogle.comnih.gov

This farnesylation is essential for the proper membrane localization and subsequent biological activity of numerous proteins critical to signal transduction. patsnap.com The most notable substrates for FTase are members of the Ras superfamily of small GTPases, including H-Ras and N-Ras. patsnap.comnih.gov By inhibiting FTase, L-744,832 prevents the farnesylation of these proteins, thereby disrupting their ability to anchor to the cell membrane and participate in signaling cascades. patsnap.comnih.gov

Research indicates that the effects of L-744,832 are associated with changes in the post-translational processing of H-Ras and N-Ras, though not K-Ras. nih.gov Beyond its primary target, L-744,832 has been observed to exert other effects, such as decreasing the levels of DNA methyltransferase 1 (DNMT1), which suggests a broader impact on cellular regulation. nih.gov

| Protein Target | Protein Class | Effect of L-744,832 |

|---|---|---|

| Farnesyltransferase (FTase) | Protein Isoprenyl Transferase | Direct inhibition of enzymatic activity |

| Ras Superfamily Proteins (e.g., H-Ras, N-Ras) | Small GTPases | Inhibition of farnesylation, preventing membrane localization and activation patsnap.comnih.gov |

| DNA Methyltransferase 1 (DNMT1) | Enzyme (Methyltransferase) | Associated with decreased protein levels nih.gov |

Characterization of Enzyme Kinetics and Inhibition Mechanisms mediated by this compound

The study of enzyme kinetics helps to elucidate the mechanism by which a compound inhibits its target. wikipedia.orgteachmephysiology.com Farnesyltransferase inhibitors can function through different mechanisms, principally competitive and non-competitive inhibition. patsnap.com A competitive inhibitor directly vies with the natural substrate for binding to the enzyme's active site. patsnap.com

L-744,832 functions as a competitive inhibitor of farnesyltransferase. It is believed to compete with the farnesyl pyrophosphate for binding to the enzyme. This mode of inhibition prevents the catalytic transfer of the farnesyl group to target proteins like Ras. patsnap.com The effectiveness of such an inhibitor is often quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50), which represent the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.

| Parameter | Description |

|---|---|

| Enzyme | Farnesyltransferase (FTase) |

| Mechanism of Inhibition | Competitive Inhibition patsnap.com |

| Competing Substrate | Farnesyl Pyrophosphate |

| Effect | Blocks the prenylation of FTase substrate proteins, such as Ras patsnap.com |

Investigation of Allosteric Modulation versus Orthosteric Binding Mechanisms of this compound

Pharmacological agents can bind to a receptor or enzyme at different locations. An orthosteric site is the primary, active binding site where the endogenous ligand or substrate binds. quora.comnih.gov In contrast, an allosteric site is a distinct location on the protein; binding at this site can modulate the protein's activity, either positively or negatively, without directly blocking the active site. quora.comwikipedia.org

Given that L-744,832 acts as a competitive inhibitor against the farnesyl pyrophosphate substrate, its binding mechanism is characterized as orthosteric. patsnap.comquora.com It directly occupies the active site of the farnesyltransferase enzyme, thereby preventing the substrate from binding and the subsequent catalytic reaction from occurring. This is distinct from an allosteric inhibitor, which would bind to a different site on the enzyme to induce a conformational change that reduces its activity. quora.com

| Binding Mechanism | Definition | Relevance to L-744,832 |

|---|---|---|

| Orthosteric Binding | Binding to the primary active site of the enzyme or receptor, where the natural substrate binds. quora.comnih.gov | L-744,832 binds to the active site of farnesyltransferase, competing with farnesyl pyrophosphate. patsnap.com This is an orthosteric mechanism. |

| Allosteric Modulation | Binding to a site distinct from the active site, causing a conformational change that alters the protein's activity. quora.comwikipedia.org | This mechanism is not characteristic of L-744,832's primary action on farnesyltransferase. |

Analysis of Receptor-Ligand Interactions and Downstream Signal Transduction Pathways affected by this compound

The inhibition of farnesyltransferase by L-744,832 sets off a cascade of effects on downstream signal transduction pathways that are normally regulated by farnesylated proteins. By preventing Ras activation, L-744,832 can perturb multiple survival signaling pathways. researchgate.netnih.gov

Studies have shown that treatment with L-744,832 can lead to:

Inactivation of Survival Pathways: The compound has been shown to contribute to the inactivation of key signaling molecules including extracellular signal-regulated kinase (ERK), Akt, and signal transducers and activators of transcription 3 (STAT3). researchgate.netnih.gov

Activation of Stress Pathways: Concurrently, it can promote the activation of stress-related kinases such as c-Jun-NH2-kinase (JNK). researchgate.netnih.gov

Restoration of TGF-β Signaling: In certain cancer cell lines, L-744,832 has been found to restore the expression of the TGF-beta type II receptor (RII). nih.gov This restoration, linked to the inhibition of DNMT1, sensitizes cells to TGF-β signaling, which can have tumor-suppressive effects. nih.gov This leads to an elevation of effector genes like p21(waf1/cip1). nih.gov

Cell Cycle Regulation: The compound can induce an accumulation of cells in the G2/M phase of the cell cycle, an effect associated with high levels of cyclin B1/cdc2 kinase activity. nih.gov

| Signaling Pathway/Process | Effect of L-744,832 | Key Molecules Affected |

|---|---|---|

| Ras-Raf-MEK-ERK Pathway | Inhibition | Ras, ERK researchgate.netnih.gov |

| PI3K/Akt Pathway | Inhibition | Akt, GSK-3, p70S6K researchgate.net |

| JAK/STAT Pathway | Inhibition | STAT3 researchgate.netnih.gov |

| JNK Pathway | Activation | JNK researchgate.netnih.gov |

| TGF-β Signaling | Restoration/Induction | TGF-β Type II Receptor (RII), p21(waf1/cip1) nih.gov |

| Cell Cycle | G2/M Arrest | Cyclin B1, cdc2 nih.gov |

Biological Relevance and Target Interactions of C34h37n3o5s

Comprehensive Investigation of Protein-Ligand Interactions involving C34H37N3O5S, including analysis of associated PDB IDs

The interaction between Darunavir (B192927) and HIV-1 protease is characterized by high affinity and specificity, driven by extensive hydrogen bonding and hydrophobic contacts. nih.govwikipedia.org

X-ray crystallography has been instrumental in elucidating the binding mode of Darunavir to HIV-1 protease. Numerous structures deposited in the Protein Data Bank (PDB), such as 1T3R, 2IEN, and 4LL3, show Darunavir lodged in the active site of the dimeric enzyme. researchgate.netresearchgate.netresearchgate.net

A key feature of Darunavir's design is its ability to form robust hydrogen bonds with the main-chain atoms of the protease active site, particularly with catalytic residues Asp25 and Asp25' and with backbone atoms of Asp29 and Asp30. wikipedia.orgnih.gov This interaction with the stable backbone, rather than the more mutable side chains, is a major reason for Darunavir's high barrier to the development of drug resistance. wikipedia.org In a wild-type protease complex (PDB ID: 2IEN), Darunavir forms as many as 11 direct hydrogen bonds and is further stabilized by four water-mediated hydrogen bonds. nih.gov

The bis-tetrahydrofuran (bis-THF) moiety of Darunavir is a distinctive feature that makes critical van der Waals contacts within the S2 and S2' pockets of the protease. Structural studies of drug-resistant protease variants reveal that while the number of hydrogen bonds may decrease, numerous hydrophobic and van der Waals interactions are maintained, although sometimes in an atypical binding orientation. nih.govacs.org For instance, in a highly mutated protease (PRP51-D25N), Darunavir was observed to form only two direct hydrogen bonds but maintained extensive van der Waals contacts. nih.govacs.org

Ultra-high-resolution crystal structures have also revealed that Darunavir can bind to a second, allosteric site on the surface of the protease flaps, suggesting a more complex mechanism for its high efficacy against resistant strains. nih.gov

Table 1: Selected PDB IDs for Darunavir-HIV-1 Protease Complexes

| PDB ID | Description | Resolution (Å) |

|---|---|---|

| 1T3R | Wild-type HIV-1 Protease in complex with Darunavir. researchgate.net | Not specified in snippet |

| 2IEN | Wild-type HIV-1 Protease complex highlighting alternative conformations. nih.gov | Not specified in snippet |

| 3OET | HIV-1 protease in complex with darunavir. | Not specified in snippet |

| 4LL3 | Co-crystallized structure of HIV protease bound to Darunavir. researchgate.net | Not specified in snippet |

Biophysical studies have quantified the exceptionally tight binding of Darunavir to HIV-1 protease. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have been employed to determine its binding affinity and thermodynamic profile.

Darunavir exhibits a dissociation constant (Kd) in the picomolar range (e.g., 4.5 x 10⁻¹² M), which is significantly lower—by a factor of 100 to 1000—than many other protease inhibitors. wikipedia.orgnih.gov This high affinity is a result of a very slow dissociation rate (k_off), making the inhibitor-enzyme complex extremely stable. nih.gov

Thermodynamic analysis shows that the binding is driven by a highly favorable enthalpy change (ΔH), consistent with the extensive and strong hydrogen bond network formed between the drug and the enzyme's active site. nih.gov This strong enthalpic contribution explains the tight binding and high potency of the compound. nih.gov In studies of drug-resistant protease variants, the binding affinity for Darunavir is reduced, but often to a lesser extent than for other inhibitors. For example, the highly mutated PR_P51 variant showed a 7,400-fold weaker affinity for Darunavir, yet this was still in the nanomolar range. acs.org

Table 2: Binding Affinity of Darunavir for HIV-1 Protease Variants

| Protease Variant | Method | Affinity (K_d or K_i) | Fold Change vs. Wild-Type |

|---|---|---|---|

| Wild-Type | Multiple | < 10⁻¹² M (K_d) nih.gov | - |

| PR_P51 (Resistant) | ITC | 37 nM (K_L) acs.org | ~7400-fold weaker |

Assessment of Functional Consequences of Target Modulation by this compound in Biological Systems

The primary functional consequence of Darunavir binding to HIV-1 protease is the potent inhibition of the enzyme's catalytic activity. drugbank.com The protease is essential for the late stages of the viral replication cycle, where it cleaves the viral Gag and Gag-Pol polyproteins into mature, functional structural proteins and enzymes. nih.gov

By competitively blocking the active site, Darunavir prevents this proteolytic processing. wikipedia.org As a result, the virus particles that are produced are structurally immature and non-infectious, effectively halting the spread of the virus. This mechanism of action has been shown to suppress the virus, leading to significantly reduced morbidity and mortality in individuals with HIV. drugbank.com

Beyond its primary antiviral role, some studies suggest that Darunavir and other protease inhibitors may have pleiotropic effects, including potential antitumor activities, by influencing cellular pathways involved in proliferation and survival. mdpi.com

Studies on Cellular Permeability and Intracellular Distribution of this compound

The efficacy of Darunavir is dependent on its ability to enter infected cells and reach its cytosolic target, the HIV-1 protease. Studies using in vitro models, such as Caco-2 and HEC-1A cell monolayers, have characterized its permeability. mdpi.comnih.gov

Darunavir has relatively low aqueous solubility but is lipophilic. tandfonline.com Its permeability is influenced by cellular drug transporters. It has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp/ABCB1), which actively pumps the drug out of the cell, potentially limiting its intracellular concentration. mdpi.comtandfonline.com For this reason, it is often administered with a "booster" like Ritonavir (B1064) or Cobicistat, which inhibit P-gp and the metabolic enzyme CYP3A4, thereby increasing Darunavir's bioavailability and intracellular levels. wikipedia.orgnih.govmdpi.com

Studies have shown that inhibitors of certain transport proteins can modify the intracellular accumulation of Darunavir. nih.gov For instance, the transporter inhibitor dipyridamole (B1670753) was found to increase its cellular accumulation in peripheral blood mononuclear cells (PBMCs), while montelukast (B128269) decreased it, suggesting the involvement of multiple influx and efflux transporters in its disposition. nih.gov Nanoformulations, such as those using poly(lactic-co-glycolic acid) (PLGA), are being explored to improve cellular uptake and delivery, particularly to sanctuary sites like the brain. mdpi.com

Table 3: Permeability Data for Darunavir

| Cell Model | Condition | Apparent Permeability (P_app, cm/s) | Efflux Ratio |

|---|---|---|---|

| HEC-1A | Absorptive | 9.66–11.20 × 10⁻⁶ mdpi.com | 0.80–0.98 mdpi.com |

| Caco-2 | Darunavir alone | 7 × 10⁻⁶ nih.gov | Not specified |

Application of Metabolomic and Proteomic Profiling in Response to this compound Exposure

High-throughput "omics" technologies are beginning to be used to understand the broader biological impact of Darunavir exposure beyond its direct target. revespcardiol.orgmdpi.commdpi.com These approaches can identify changes in host cell protein expression (proteomics) and metabolite levels (metabolomics), revealing off-target effects or downstream consequences of target inhibition.

Proteomic studies can help identify biomarkers for drug response or toxicity. For example, a label-free, mass spectrometry-based proteomic analysis of serum from patients with drug-induced liver injury (DILI), which included a patient taking Darunavir, identified significant changes in proteins related to inflammation and immune system activation. nih.gov Apolipoprotein E was identified as a potential biomarker to differentiate DILI patients from controls. nih.gov

In other cellular studies, exposure to Darunavir has been shown to induce the expression of drug transporter proteins and metabolic enzymes. In LS180 cells, a one-week incubation with Darunavir significantly increased the mRNA expression of P-glycoprotein (ABCB1) and the metabolic enzyme CYP3A4, indicating that the cell adapts to the drug's presence by upregulating its own defense mechanisms. oup.com These systems-level analyses provide a more holistic view of the drug's interaction with the host and can inform mechanisms of drug resistance and adverse effects. frontiersin.org

Computational and Theoretical Studies on C34h37n3o5s

Molecular Docking and Dynamics Simulations of C34H37N3O5S with Biological Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Darunavir (B192927), and its biological target.

Docking studies predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. For Darunavir, docking analyses have been used to understand its binding mode with HIV-1 protease. scholarsresearchlibrary.com These studies have shown that the carbonyl oxygen, sulfonyl oxygen, amino nitrogen, and furan (B31954) oxygen of Darunavir are actively involved in electrostatic interactions with the protease. scholarsresearchlibrary.com Hydrogen bonding plays a critical role in this interaction, with the carbonyl oxygen forming hydrogen bonds with specific amino acid residues like AspA25 and AspB25. scholarsresearchlibrary.com The involvement of water molecules in mediating these hydrogen bonds has also been highlighted as a key feature for the development of new protease inhibitors. scholarsresearchlibrary.com

Molecular dynamics simulations provide a deeper understanding of the dynamic nature of the interaction between Darunavir and its target over time. These simulations have been used to confirm the stability of the docked complexes and to analyze the conformational changes that occur upon binding. nih.govnih.gov For instance, MD simulations have shown that a water molecule can bridge the two flap tips of the HIV-1 protease in the Darunavir complex, contributing to a stable structure. nih.gov This feature was not observed with weaker inhibitors, suggesting its importance for potent binding. nih.gov Simulations have also revealed that Darunavir can access the binding cavity through an alternative pathway, not necessarily requiring the opening of the protease flaps. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches incorporating this compound

Both ligand-based and structure-based drug design approaches have been extensively used in the research and development of Darunavir and its analogs.

Structure-based drug design relies on the known three-dimensional structure of the target protein. jscimedcentral.com In the case of Darunavir, the crystal structures of HIV-1 protease in complex with the inhibitor have provided a detailed map of the binding site. nih.govnih.gov This information has been instrumental in designing new analogs with improved properties. nih.govacs.org The design strategy for Darunavir itself was based on creating extensive hydrogen bonding interactions with the backbone atoms of the protease's active site, a feature that helps to overcome drug resistance. nih.gov By analyzing the interaction profile of Darunavir with HIV-1 protease, researchers have identified key positions for modification, such as the P1' and P2' sites, to enhance interactions and develop more potent inhibitors. acs.orgnih.gov

Ligand-based drug design is employed when the structure of the target is unknown or to complement structure-based approaches. This method focuses on the properties of known active ligands. For Darunavir analogs, this approach involves studying the structure-activity relationships (SAR) to understand how different chemical modifications affect the inhibitory activity. acs.orgnih.gov For example, SAR studies have guided modifications at the P1, P1', P2, and P2' positions of the Darunavir scaffold to improve its efficacy. acs.org

A combinatorial in silico approach, which combines elements of both strategies, has been used to design a series of Darunavir analogs with modifications at the P1′ and P2′ sites to improve interactions with HIV-1 protease. nih.gov

Advanced Binding Free Energy Calculations for this compound-Target Complexes

Calculating the binding free energy is crucial for predicting the affinity of a ligand for its target. Several advanced computational methods are used for this purpose, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.netmdpi.com

These methods have been applied to study the binding of Darunavir to both wild-type and mutant HIV-1 proteases. researchgate.netnih.gov The calculations help to dissect the energetic contributions to binding, such as van der Waals interactions, electrostatic interactions, and solvation energies. nih.govnih.gov For example, studies have shown that while van der Waals forces and nonpolar contributions favor the entrapment of inhibitors in the binding cavity, enhanced electrostatic interactions, as seen with Darunavir, are a crucial component of high binding energy. nih.gov

Binding free energy calculations have also been used to compare the affinity of Darunavir with that of its newly designed analogs. For instance, the binding free energy (ΔGbind) for the complex of Darunavir with HIV-1 protease was calculated to be -15.9 ± 1.0 kcal/mol, while a promising analog, 5ae, showed a more favorable binding free energy of -18.5 ± 0.6 kcal/mol. nih.gov These calculations are essential for prioritizing which novel compounds should be synthesized and tested experimentally. researchgate.net

| Energy Component | Darunavir (DRV) | Analog 5ae |

|---|---|---|

| ΔEvdW | -57.7 ± 0.3 | -61.7 ± 0.4 |

| ΔEele | -47.5 ± 0.8 | -32.8 ± 0.6 |

| ΔGsol | 57.9 ± 0.4 | 47.5 ± 0.3 |

| ΔGbind | -15.9 ± 1.0 | -18.5 ± 0.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jscimedcentral.com For Darunavir analogs, QSAR models have been developed to predict their inhibitory activity against HIV-1 protease. nih.govresearchgate.net

In one study, 2D-QSAR, CoMFA (Comparative Molecular Field Analysis), and CoMSIA (Comparative Molecular Similarity Indices Analysis) methods were used to build models based on a set of 45 existing Darunavir analogs. nih.govresearchgate.net The statistical quality of these models, indicated by parameters like q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient), demonstrated good predictive power. nih.govresearchgate.net For example, the CoMSIA/SHE model yielded a q² of 0.839 and an r² of 0.996, indicating a robust model. nih.gov

These QSAR models provide valuable insights into which structural features are important for the activity of the compounds. The information gleaned from these models can then be used to design new, more potent analogs. nih.gov

| Model | q² | r² | F-value | p-value |

|---|---|---|---|---|

| 2D-QSAR | 0.7235 | 0.7910 | 41.46 | < 0.0001 |

| CoMFA | 0.681 | 0.998 | 1434.30 | N/A |

| CoMSIA/SHE | 0.839 | 0.996 | 536.48 | N/A |

Quantum Chemical Calculations of Electronic Properties and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules at the atomic level. researchgate.net These methods have been used to investigate the interactions between Darunavir and the amino acid residues in the active site of HIV-1 protease. researchgate.net

By performing calculations at the M06-2X/6-31G(d,p) level of theory, researchers have been able to analyze the strength and nature of these interactions. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to identify which regions of the inhibitor are more likely to interact with the amino acids. researchgate.net This level of detail is crucial for understanding the mechanism of inhibition and for designing inhibitors with enhanced binding capabilities. researchgate.net

Natural Bond Orbital (NBO) analysis, another quantum chemical technique, can be used to study charge transfer between the inhibitor and the protein, which is important for the stability of the complex and for drug design. researchgate.net

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to accelerate the process and improve outcomes. researchgate.netresearchgate.net In the context of Darunavir research, ML models have been used to guide the design of new, potent analogs targeting HIV-1 proteases. researchgate.netnih.gov

Ensemble learning models, a type of ML technique, have been employed to identify crucial substructures that are important for the development of effective drugs. researchgate.netnih.gov Based on these identified features, a large number of Darunavir analogs can be designed and then screened using molecular docking. researchgate.netnih.gov Further screening can be performed using predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.netnih.gov

In one study, 473 screened analogs were subjected to docking analysis against both wild-type and mutated HIV-1 proteases, with the results indicating that the ML-guided approach successfully identified substructures that play a critical role in the potency of the analogs. researchgate.netnih.gov Such computational tools are expected to provide valuable guidance in identifying chemical substructures for synthesis and subsequent experimental testing. researchgate.netnih.gov AI and deep learning algorithms are also being used in various other aspects of drug discovery, including virtual screening, toxicity prediction, and pharmacophore modeling. researchgate.net

Advanced Analytical Techniques in the Research of C34h37n3o5s

Spectroscopic Methodologies for Detailed Structural Elucidation and Conformation of C34H37N3O5S

Spectroscopic methods are indispensable for determining the intricate three-dimensional structure and connectivity of atoms within a molecule like this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides critical information about the chemical environment of individual atoms. ijbio.com The chemical shifts (δ), measured in parts per million (ppm), indicate the type of proton or carbon, while the splitting patterns in ¹H NMR reveal adjacent protons, helping to piece together the molecular framework. ijbio.comsigmaaldrich.com

For complex structures, advanced two-dimensional (2D) NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are employed. researchgate.netmdpi.com These methods reveal correlations between protons and carbons that are separated by two or three bonds (HMBC) or are directly attached (HSQC), which is crucial for definitively assigning signals and confirming the connectivity of the molecular fragments. researchgate.net Such detailed analysis confirms the identity of the compound and any synthesized analogs. ijbio.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Darunavir (B192927) Analogue Data reported for a synthesized analogue of darunavir in DMSO-d6 solvent. ijbio.com

| ¹H NMR (400 MHz, DMSO-d6) | ¹³C NMR (100 MHz, DMSO-d6) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |

| 7.40 (d, J = 8.4 Hz, 2H) | Aromatic Protons | 150.2 | Aromatic Carbon |

| 7.24-7.34 (m, 2H) | Aromatic Protons | 138.5 | Aromatic Carbon |

| 7.16 (d, J = 6.8 Hz, 2H) | Aromatic Protons | 130.0 | Aromatic Carbon |

| 6.61 (d, J = 8.4 Hz, 2H) | Aromatic Protons | 129.2 | Aromatic Carbon |

| 5.95 (s, 2H) | Amine Protons | 128.2 | Aromatic Carbon |

| 4.62 (d, J = 5.2 Hz, 1H) | CH-O Proton | 127.5 | Aromatic Carbon |

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass and elemental composition of a compound. researchgate.netresearchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule before it enters the mass analyzer. sciencescholar.us The resulting mass-to-charge ratio (m/z) can be measured with high accuracy, allowing for the confirmation of the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the parent ion. By inducing fragmentation through methods like Collision-Induced Dissociation (CID), a unique fingerprint of product ions is generated. sciencescholar.usthermofisher.com Analyzing these fragments helps to identify the different structural components of the molecule. nih.gov More advanced techniques like Electron Activated Dissociation (EAD) can provide orthogonal fragmentation data, which is particularly useful for characterizing labile modifications, such as glucuronide conjugates, that may be difficult to analyze with CID alone. sciex.com

Table 2: Representative ESI-MS/MS Fragmentation Data for Darunavir Illustrative fragmentation pattern observed in positive ion mode.

| Parent Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Plausible Neutral Loss/Fragment Identity | Reference |

|---|---|---|---|

| 548.50 | 392.10 | Loss of hexahydrofuro[2,3-b]furan-3-yl carbamate (B1207046) moiety | sciencescholar.us |

| 548.3 | 455 | Loss of N-oxide and subsequent rearrangement | nih.gov |

| 455 | 413 | Loss of a neutral C3H7- ion | nih.gov |

| 392.4 | 343 | Further fragmentation of the core structure | nih.gov |

Optimized Chromatographic Separations and Purification Strategies for this compound

Chromatography is fundamental for separating the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis and purification of compounds like this compound. ijrpc.comrjptonline.org

Method development involves optimizing several parameters to achieve efficient separation with good peak shape and resolution. ajphs.comoup.com Key parameters include the choice of stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile), flow rate, and detection wavelength. ijrpc.comrjptonline.orgijrps.com UPLC systems, which use smaller particle size columns, offer advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. ajphs.comijrps.com These methods are validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure they are suitable for quality control and quantitative analysis. oup.comresearchgate.net

Table 3: Summary of Optimized Chromatographic Conditions for Darunavir Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC | Hypersil BDS C18 (250x4.6mm, 5µm) | Phosphate Buffer (pH 3):Acetonitrile (B52724) (40:60) | 1.0 mL/min | 270 nm | 2.711 | ijrpc.com |

| UPLC | HSS C18 (100x2.1mm, 1.8µm) | Phosphate Buffer (pH 5.4):Acetonitrile (60:40) | 0.3 mL/min | 260 nm | Not specified | rjptonline.org |

| RP-HPLC | Symmetry C18 (150x4.6mm, 3.5µm) | Acetonitrile:0.1% Phosphate Buffer (50:50) | 1.0 mL/min | 262 nm | 2.269 | scispace.com |

| UPLC | BEH C18 (50x2.1mm, 1.7µm) | Phosphate Buffer:Acetonitrile | Isocratic | 225 nm | < 3.0 | ajphs.com |

X-ray Crystallography for this compound Single Crystal Analysis

X-ray crystallography is the gold standard for determining the absolute three-dimensional atomic arrangement of a molecule in its solid, crystalline state. who.int This technique provides unequivocal proof of structure, including the precise conformation and stereochemistry of all chiral centers. who.intacs.org

The process involves growing a high-quality single crystal of the compound, which can sometimes be achieved through methods like slow evaporation. cityu.edu.hk This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build an electron density map, from which the positions of individual atoms can be resolved. cityu.edu.hknih.gov Studies on Darunavir have revealed its crystal structure, often in complex with its target protein or as different solvates, such as an ethanolate (B101781) or a dihydrate. cityu.edu.hknih.gov The crystallographic data, including the space group and unit cell dimensions, are deposited in public databases like the RCSB Protein Data Bank. rcsb.org

Table 4: Representative Crystallographic Data for Darunavir

| PDB Entry ID | Description | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å) | Reference |

|---|---|---|---|---|---|

| 3EKT | Darunavir in complex with HIV-1 protease variant | Not specified | Not specified | Not specified | rcsb.org |

| 3TKW | Darunavir in complex with HIV protease precursor | High | Not specified | Not specified | rcsb.org |

| Not specified | Darunavir Dihydrate (DLNW-2H) | Not specified | P2₁2₁2₁ | a=9.9965, b=16.5620, c=18.7532 | cityu.edu.hk |

Utilization of Microscopic Techniques for Cellular Localization and Interaction Studies of this compound

To understand the biological context of a compound, microscopic techniques are employed to visualize its location and interactions within cells. nih.gov For antiviral compounds, this often involves studying how they interfere with the viral life cycle. expertcytometry.com

Advanced light microscopy methods, such as confocal microscopy and super-resolution microscopy, are powerful tools for these investigations. azolifesciences.com Researchers can use immunofluorescence to label specific viral proteins and host cell structures. biorxiv.org By introducing the compound, its effect on the subcellular localization of these proteins can be observed, providing insights into its mechanism of action. biorxiv.orgembopress.org For example, an antiviral's ability to prevent a viral protein from entering the nucleus can be directly visualized. High-content screening (HCS) platforms automate this process, allowing for the rapid imaging and analysis of thousands of cells in multi-well plates, which is essential during the drug discovery process. expertcytometry.com While these studies are typically conducted on compounds with known biological activity, the methodologies are directly applicable to investigating new molecules like this compound to determine their potential cellular targets and effects. azolifesciences.com

Emerging Research Directions and Future Perspectives for C34h37n3o5s

Exploration of Novel Therapeutic Avenues for C34H37N3O5S and its Derivatives

Initially developed as a potent protease inhibitor for HIV, the therapeutic potential of Darunavir (B192927) and its derivatives is being explored in other disease contexts, most notably in cancer and other viral infections. nih.govresearchgate.net

Researchers have designed and synthesized analogues of Darunavir with the aim of enhancing its anticancer properties. nih.gov In silico studies, which use computer simulations to predict drug-target interactions, have shown that certain Darunavir derivatives may be active against key biomarkers in various cancers, including bone, brain, breast, colon, and skin cancer. nih.gov These analogues are designed to obstruct signaling pathways implicated in tumor growth. nih.gov

More recently, with the emergence of the COVID-19 pandemic, Darunavir was investigated as a potential treatment for SARS-CoV-2, the virus responsible for the disease. mdpi.comnih.gov The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime therapeutic target. researchgate.netmdpi.com High-throughput screening methods identified certain Darunavir derivatives that exhibited inhibitory activity against this protease in vitro. researchgate.netmdpi.com Specifically, derivatives containing polyphenol and caffeine (B1668208) moieties as P2 ligands showed promising anti-3CLpro potency. mdpi.com

Table 1: Investigational Therapeutic Avenues for Darunavir Derivatives

| Therapeutic Area | Target | Key Findings from Preclinical Research | Reference |

|---|---|---|---|

| Oncology | Cancer-related signaling pathways and biomarkers | In silico studies suggest that specifically designed analogues of Darunavir exhibit anti-proliferative activity against biomarkers of bone, brain, breast, colon, and skin cancers. | nih.gov |

| COVID-19 | SARS-CoV-2 3C-like protease (3CLpro) | Certain Darunavir derivatives have demonstrated in vitro inhibition of the SARS-CoV-2 3CLpro, with some showing activity against the protease in Omicron variants. | researchgate.netmdpi.com |

Integration of this compound into Multicomponent Systems and Combination Strategies

In its primary application for HIV therapy, Darunavir is rarely used in isolation. It is a key component of highly active antiretroviral therapy (HAART) and is almost always co-administered with a pharmacokinetic enhancer, or "booster," such as Ritonavir (B1064) or Cobicistat. nih.govguidelines.org.au These boosters inhibit cytochrome P450 enzymes, which are responsible for metabolizing Darunavir, thereby increasing its plasma concentration and prolonging its therapeutic effect. nih.govrjptonline.org This allows for less frequent dosing and improved viral suppression. pharmaceutical-journal.com

Research continues to explore novel combination strategies to further enhance efficacy, reduce pill burden, and combat drug resistance. Studies have investigated dual-therapy regimens, such as combining boosted Darunavir with lamivudine, as a simplification strategy for patients with suppressed viral loads. aidsmap.com Another approach has been the development of single-tablet regimens that combine Darunavir and a booster with other antiretroviral drugs, such as emtricitabine (B123318) and tenofovir (B777) alafenamide. nih.gov These fixed-dose combinations improve treatment adherence and convenience for patients. nih.gov

The rationale for these combination therapies is multi-faceted. In the context of HIV, which has a high mutation rate, combination therapy with drugs that have different mechanisms of action is crucial to prevent the emergence of drug-resistant viral strains. nih.gov For treatment-experienced patients who may have developed resistance to multiple antiretroviral agents, combining newer drugs like Darunavir with other active agents is a critical strategy. nih.gov

Table 2: Key Combination Strategies Involving Darunavir

| Combination Agent(s) | Rationale | Therapeutic Goal | Reference |

|---|---|---|---|

| Ritonavir or Cobicistat | Pharmacokinetic enhancement (CYP3A4 inhibition) | Increase Darunavir plasma levels and prolong its half-life | nih.govguidelines.org.au |

| Lamivudine | Treatment simplification | Reduce pill burden and potential toxicities in virologically suppressed patients | aidsmap.com |

| Emtricitabine and Tenofovir Alafenamide | Single-tablet regimen | Improve treatment adherence and convenience | nih.gov |

| Raltegravir | NRTI-sparing regimen | Provide an alternative for patients with resistance or intolerance to nucleoside reverse transcriptase inhibitors | nih.gov |

Development of Advanced Delivery Systems and Formulation Strategies for this compound

A significant challenge with Darunavir is its poor aqueous solubility and limited oral bioavailability, which are characteristic of Biopharmaceutical Classification System (BCS) Class II drugs. tandfonline.comtandfonline.com To overcome these limitations, researchers are actively developing advanced delivery systems and formulation strategies. Nanotechnology-based approaches have shown considerable promise in enhancing the solubility, systemic exposure, and targeted tissue distribution of Darunavir. tandfonline.comtandfonline.com

Various nanocarrier-based formulations are being investigated, including:

Solid lipid nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like Darunavir, improving their absorption. tandfonline.comtandfonline.com

Self-nanoemulsifying drug delivery systems (SNEDDS): These are mixtures of oils, surfactants, and cosurfactants that spontaneously form nanoemulsions in the gastrointestinal tract, enhancing drug solubilization. tandfonline.com

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: These biodegradable polymeric nanoparticles can provide sustained release of the encapsulated drug. tandfonline.com

Cubosomes: These are liquid crystalline nanoparticles with a unique internal structure that can accommodate a variety of drug molecules. tandfonline.comtandfonline.com

These nanoformulations have demonstrated the potential to improve bioavailability, sustain drug release, and even target specific tissues, such as the lymphatic system or the brain. tandfonline.comtandfonline.com For instance, intranasal delivery of Darunavir has been explored as a way to bypass the blood-brain barrier and improve drug concentrations in the brain, which is a key reservoir for HIV. nih.gov Another innovative approach involves the use of extracellular vesicle-liposome hybrid nanoparticles for the delivery of Darunavir. acs.org

Table 3: Advanced Delivery Systems for Darunavir

| Delivery System | Primary Goal | Potential Advantages | Reference |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Enhance oral bioavailability | Improved solubility and absorption | tandfonline.comtandfonline.com |

| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Improve solubilization | Spontaneous formation of nanoemulsion in the GI tract | tandfonline.com |

| PLGA Nanoparticles | Sustained drug release | Biodegradable and allows for controlled release | tandfonline.com |

| Intranasal Delivery | Brain targeting | Bypass the blood-brain barrier to treat HIV reservoirs | nih.gov |

| Extracellular Vesicle-Liposome Hybrids | Targeted delivery | Potential for personalized medicine and enhanced efficacy | acs.org |

Identification of Challenges and Opportunities in this compound Research Translation

Despite the successes of Darunavir, there are ongoing challenges in its clinical application and the translation of new research findings. One of the primary challenges is the potential for drug-drug interactions, largely due to its co-administration with boosters like Ritonavir and Cobicistat, which are potent inhibitors of cytochrome P450 enzymes. tandfonline.com This can complicate the management of co-morbidities that require other medications. The emergence of drug-resistant HIV strains also remains a concern, although Darunavir has a high genetic barrier to resistance. nih.govnih.gov Furthermore, the development of advanced nanoformulations faces hurdles related to scalability, manufacturing, potential toxicity, and long-term stability. tandfonline.com

However, these challenges also present opportunities for further research and innovation. The exploration of Darunavir and its derivatives for new therapeutic indications, such as cancer and other viral infections, represents a significant opportunity for drug repurposing. mdpi.com The development of novel delivery systems that can improve bioavailability and target specific viral reservoirs offers the potential for more effective and convenient treatment regimens with fewer side effects. tandfonline.com Continued research into the mechanisms of drug resistance can inform the design of next-generation protease inhibitors that are even more resilient. nih.gov

Ethical and Societal Considerations in Chemical Compound Research with this compound

Research involving any chemical compound, including Darunavir, must be conducted within a robust ethical framework. solubilityofthings.comfctemis.org Key ethical considerations include ensuring the safety of research participants, maintaining the integrity of research data, and considering the broader societal impact of the research. uio.nonih.gov

In the context of HIV research, there are specific ethical challenges that must be addressed. These include ensuring informed consent, protecting the confidentiality of participants, and ensuring that the benefits of research are shared equitably with the communities that participate in the studies. nih.gov The inclusion of diverse populations, including women and ethnic minorities, in clinical trials is crucial to ensure that the findings are generalizable and that the benefits of new treatments are accessible to all. oup.com

From a societal perspective, the development of new drugs and formulations must also consider issues of access and affordability. solubilityofthings.com While patents and intellectual property rights are important for incentivizing innovation, they can also create barriers to access for essential medicines, particularly in low- and middle-income countries. solubilityofthings.com Researchers, pharmaceutical companies, and policymakers have a shared responsibility to ensure that life-saving treatments like Darunavir are available to all who need them. uio.no The ethical conduct of research also extends to environmental responsibility, promoting "green chemistry" practices to minimize the environmental impact of chemical synthesis and manufacturing. nih.gov

Q & A

Q. How can TRIZ contradiction analysis foster innovation in modifying C₃₄H₃₇N₃O₅S’s physicochemical properties?

- Methodology : Map technical contradictions (e.g., enhancing solubility vs. reducing toxicity) using the TRIZ matrix. Apply inventive principles like “segmentation” (e.g., prodrug design) or “prior action” (e.g., pre-complexation with cyclodextrins). Validate solutions through in silico ADMET profiling .

Q. What criteria ensure rigorous peer review of research on C₃₄H₃₇N₃O₅S?

- Methodology : Adhere to COPE guidelines for ethical reporting. Highlight limitations transparently (e.g., “in vivo results are preliminary due to sample size constraints”). Use structured peer-review templates focusing on reproducibility (e.g., STAR Methods) and data availability (e.g., depositing spectra in PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.